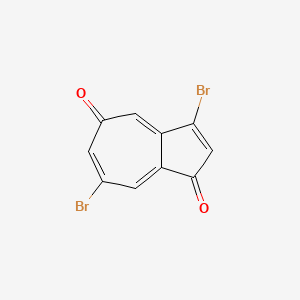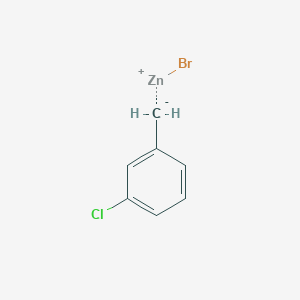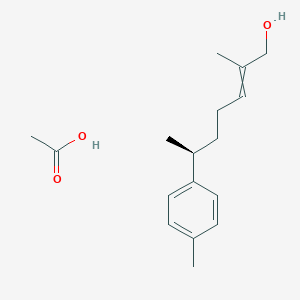
Calcium;potassium;carbonic acid;hydrogen phosphate;hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Calcium;potassium;carbonic acid;hydrogen phosphate;hydroxide” is a complex chemical entity that combines multiple elements and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of calcium, potassium, carbonic acid, hydrogen phosphate, and hydroxide under controlled conditions. One common method is the reaction of calcium carbonate with potassium hydrogen phosphate in the presence of carbonic acid and hydroxide ions. The reaction conditions typically include maintaining a specific pH and temperature to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using readily available raw materials such as calcium carbonate, potassium hydroxide, and phosphoric acid. The process may include steps such as mixing, heating, and filtration to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Involving the transfer of electrons between reactants.
Substitution Reactions: Where one functional group is replaced by another.
Acid-Base Reactions: Involving the transfer of protons between reactants.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions may vary depending on the desired outcome, such as temperature, pH, and concentration of reactants.
Major Products Formed
The major products formed from reactions involving this compound can include salts, water, and gases such as carbon dioxide. For example, the reaction with hydrochloric acid may produce calcium chloride, potassium chloride, water, and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in various reactions and as a buffer in solution preparation. Its unique combination of elements makes it valuable for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound can be used to study cellular processes and enzyme activities. It may also be used in the preparation of culture media and as a supplement in nutrient solutions.
Medicine
In medicine, this compound has potential applications in drug formulation and delivery. It may be used as an excipient in pharmaceutical preparations and as a component in diagnostic assays.
Industry
In industry, this compound is used in the production of fertilizers, detergents, and other chemical products. Its buffering capacity and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its ability to interact with various molecular targets and pathways. For example, in biological systems, it can act as a buffer, maintaining pH balance by neutralizing excess acids or bases. In chemical reactions, it can participate in electron transfer processes, facilitating oxidation-reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include calcium carbonate, potassium carbonate, and calcium phosphate. These compounds share some chemical properties but differ in their specific applications and reactivity.
Uniqueness
The uniqueness of “Calcium;potassium;carbonic acid;hydrogen phosphate;hydroxide” lies in its combination of multiple functional groups and elements, which provides a wide range of chemical and biological activities. This makes it a versatile compound with diverse applications in various fields.
Eigenschaften
CAS-Nummer |
173525-25-2 |
|---|---|
Molekularformel |
CH4CaKO8P |
Molekulargewicht |
254.19 g/mol |
IUPAC-Name |
calcium;potassium;carbonic acid;hydrogen phosphate;hydroxide |
InChI |
InChI=1S/CH2O3.Ca.K.H3O4P.H2O/c2-1(3)4;;;1-5(2,3)4;/h(H2,2,3,4);;;(H3,1,2,3,4);1H2/q;+2;+1;;/p-3 |
InChI-Schlüssel |
DKTRDBBTQDYUKW-UHFFFAOYSA-K |
Kanonische SMILES |
C(=O)(O)O.[OH-].OP(=O)([O-])[O-].[K+].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
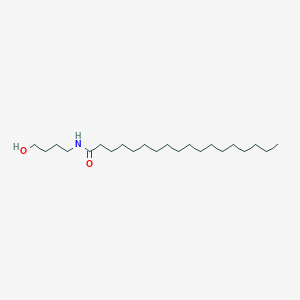
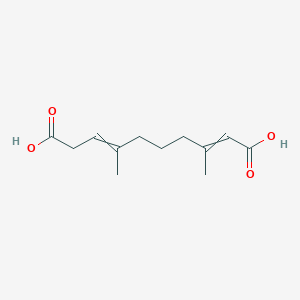

![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)

![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
